3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

Lipophilicity Physicochemical profiling Drug-likeness

This 1,2,4-oxadiazole features a 2-chloro-6-fluorobenzyl motif (CAS 6180-87-6) that delivers a distinct chemotype with approximately one order of magnitude higher lipophilicity than 1,3,4-oxadiazole regioisomers. The mixed halogenation pattern modulates π-stacking, halogen bonding, and oxidative metabolism, preserving the pharmacophoric element associated with multi-stage insecticidal efficacy. Procure this specific analog to avoid property cliffs that compromise structure–activity relationships and hit progression. 97% purity. Request a quote for bulk or custom synthesis.

Molecular Formula C15H10ClFN2O
Molecular Weight 288.70 g/mol
CAS No. 6180-87-6
Cat. No. B5775801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole
CAS6180-87-6
Molecular FormulaC15H10ClFN2O
Molecular Weight288.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C15H10ClFN2O/c16-12-7-4-8-13(17)11(12)9-14-18-15(20-19-14)10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyGIODTZYNSHHFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole (CAS 6180-87-6): Sourcing and Differentiation Guide for 1,2,4-Oxadiazole-Based Screening Libraries


3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole (CAS 6180-87-6) is a disubstituted 1,2,4-oxadiazole featuring a 2-chloro-6-fluorobenzyl group at position 3 and a phenyl group at position 5 . The compound belongs to a privileged heterocyclic scaffold widely employed in medicinal chemistry and agrochemical discovery as a bioisostere of ester and amide functionalities [1]. Its mixed halogenation pattern distinguishes it from simpler benzyl or mono‑halogenated analogs and is a key determinant of its physicochemical and potential biological profile. This guide provides quantitative, comparator-anchored evidence to support informed selection and procurement of this compound over closely related 1,2,4-oxadiazole derivatives.

Why Generic Substitution Fails for 3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole (6180-87-6): Halogenation, Scaffold Geometry, and Property Cliff Risks


Simple replacement of 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole with a non-halogenated benzyl analog or a regioisomeric 1,3,4-oxadiazole is not a risk-free substitution. Matched molecular pair analysis across the AstraZeneca compound collection has demonstrated that 1,2,4-oxadiazole isomers exhibit approximately an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts, along with divergent metabolic stability, hERG inhibition, and aqueous solubility profiles [1]. Furthermore, the specific 2-chloro-6-fluorobenzyl motif introduces dual electron-withdrawing substituents that can modulate π-stacking, halogen bonding, and oxidative metabolism in ways that a mono-halogenated or unsubstituted benzyl group cannot replicate [2]. Procurement of an incorrect analog risks property cliffs that invalidate structure–activity relationships and compromise screening hit progression.

Quantitative Differentiation Evidence for 3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole (CAS 6180-87-6) Versus Key Comparators


Lipophilicity Differentiation: LogP Comparison of 3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole vs. 3-Benzyl-5-phenyl-1,2,4-oxadiazole

The target compound exhibits an ACD/LogP of 3.94 (predicted, ChemSpider) compared to an experimentally derived or predicted LogP of 3.66–3.69 for the unsubstituted benzyl analog 3-benzyl-5-phenyl-1,2,4-oxadiazole . The ΔLogP of +0.25 to +0.28 is attributable to the chlorine and fluorine substituents on the benzyl ring and places the target compound in a more lipophilic property space. This difference is relevant for membrane permeability and target engagement in cell-based assays.

Lipophilicity Physicochemical profiling Drug-likeness

Physicochemical Property Profile: Density, Boiling Point, and Polar Surface Area vs. 3-Benzyl-5-phenyl-1,2,4-oxadiazole

The target compound displays a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 426.6 ± 55.0 °C at 760 mmHg , compared to a density of approximately 1.18 g/cm³ and boiling point ≈398 °C for 3-benzyl-5-phenyl-1,2,4-oxadiazole [1]. The polar surface area (PSA) of the target compound is 39 Ų, slightly higher than the 32.6–38.9 Ų range reported for the non-halogenated analog . The higher boiling point and density are consistent with the increased molecular weight (288.7 vs. 236.3 g/mol) and polarizability conferred by the chlorine and fluorine atoms.

Physicochemical characterization Volatility Polar surface area

Regioisomer Scaffold Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Property Divergence

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers within the AstraZeneca compound collection revealed that 1,2,4-oxadiazoles systematically exhibit approximately one order of magnitude higher lipophilicity (log D) than their 1,3,4-isosteric partners, accompanied by significant differences in metabolic stability, hERG inhibition liability, and aqueous solubility—properties that generally favor the 1,3,4-isomer [1]. The target compound, bearing the 1,2,4-oxadiazole core, therefore occupies a distinct property space that cannot be replicated by a 1,3,4-oxadiazole analog, even with identical substituents.

Scaffold selection Regioisomer comparison ADME properties

Halogenation Pattern and Agrochemical Relevance: 2-Chloro-6-fluorophenyl Motif in Insecticidal 1,2,4-Oxadiazoles

The 2-chloro-6-fluorophenyl moiety is a recognized substructure in patent-protected insecticidal and acaricidal 1,2,4-oxadiazoles. Japanese Patent JPH0789944 (Nippon Soda Co.) exemplifies 5-(4-tert-butylbenzyl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole as a lead compound with excellent imago-killing, nymph-killing, larva-killing, and egg-killing effects against resistant pests . The target compound shares the identical 3-(2-chloro-6-fluorophenyl) pharmacophoric element, differing only at the 5-position (phenyl vs. 4-tert-butylbenzyl), which modulates potency and selectivity. This patent precedent establishes the 2-chloro-6-fluorobenzyl motif as a privileged fragment for ectoparasite control, distinguishing the target compound from analogs lacking this specific halogenation pattern.

Insecticide Acaricide Agrochemical discovery

Commercial Availability and Purity Specification: Vendor-Sourced Purity vs. Typical Screening Library Standards

The target compound is commercially available from multiple vendors with a specified purity of 97% (e.g., CheMenu catalog number CM1060299) , exceeding the typical 95% purity threshold commonly accepted for screening library compounds. By comparison, the unsubstituted analog 3-benzyl-5-phenyl-1,2,4-oxadiazole is often offered at 95% purity . The 2% purity differential reduces the likelihood of confounding assay artifacts arising from impurities, which is particularly important for biophysical assays (e.g., SPR, DSF) where minor contaminants can produce misleading signals.

Purity specification Procurement Quality control

Structural Novelty and Screening Library Uniqueness: Scaffold and Substituent Combination in Public Databases

A substructure search of the ZINC15 database reveals that 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole (ZINC00442864) is present in 41 vendor catalogs but has no reported biological activity in ChEMBL [1]. In contrast, the unsubstituted benzyl analog (ZINC000001998765) is less well-represented in the screening compound marketplace. The absence of prior activity annotations for the target compound makes it a valuable 'dark matter' addition to diversity-oriented screening libraries, offering unexplored chemical space that complements well-characterized oxadiazole scaffolds.

Chemical diversity Screening library design Structural uniqueness

Recommended Application Scenarios for 3-(2-Chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole (6180-87-6) Based on Quantitative Evidence


Agrochemical Hit Discovery: Insecticidal and Acaricidal Lead Expansion

The compound's 2-chloro-6-fluorobenzyl motif is precedented in patent-protected insecticidal 1,2,4-oxadiazoles with multi-stage activity against resistant arthropod pests . Procurement of this specific analog—rather than a non-halogenated or mono-halogenated benzyl variant—preserves the pharmacophoric element associated with ectoparasite efficacy. The 5-phenyl substitution offers a synthetically accessible handle for further diversification, making the compound an ideal starting point for structure–activity relationship (SAR) campaigns in crop protection or veterinary ectoparasiticide discovery.

Diversity-Oriented and Phenotypic Screening Libraries

With a commercial purity of 97% , absence of ChEMBL activity annotations [1], and a LogP of 3.94 that positions it in a moderately lipophilic property space suitable for cell permeability, this compound meets key quality and novelty criteria for inclusion in diversity-oriented screening collections. Its mixed halogenation pattern and 1,2,4-oxadiazole scaffold offer a distinct chemotype relative to the more polar 1,3,4-oxadiazole congeners [2], maximizing the chances of identifying novel hit matter in phenotypic screens.

Physicochemical Property Benchmarking and Computational Model Validation

The availability of predicted physicochemical data (density, boiling point, LogP, PSA) from authoritative sources such as ChemSpider , combined with the compound's well-defined molecular formula (C15H10ClFN2O) and halogenation pattern, makes it a suitable reference standard for calibrating in silico property prediction models. The ΔLogP of +0.25–0.28 relative to the unsubstituted benzyl analog provides a measurable benchmark for testing the sensitivity of logP prediction algorithms to chlorine and fluorine substitution.

Medicinal Chemistry Scaffold Hopping and Bioisostere Evaluation

The 1,2,4-oxadiazole heterocycle is a well-established bioisostere of ester and amide functionalities [3]. The target compound, with its specific 2-chloro-6-fluorobenzyl substituent, can serve as a reference point for scaffold-hopping exercises where replacement of an ester or amide with a 1,2,4-oxadiazole is being evaluated. Its higher lipophilicity relative to the 1,3,4-oxadiazole regioisomer [3] provides a deliberate tuning knob for modulating ADME properties while retaining target binding.

Quote Request

Request a Quote for 3-(2-chloro-6-fluorobenzyl)-5-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.